3-chloro-1,2,4,5-tetrazine
Overview
Description
3-chloro-1,2,4,5-tetrazine is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique structure, which includes four nitrogen atoms in a six-membered ring. The presence of a chlorine atom at the third position of the ring makes this compound a valuable compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-chloro-1,2,4,5-tetrazine typically involves the reaction of alkyl(aryl)nitriles with dichloromethane under mild conditions. This method can yield mono-substituted 1,2,4,5-tetrazines with up to 75% efficiency . Industrial production methods may vary, but they generally follow similar synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-chloro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups, such as amino or alkyl groups, under appropriate conditions.
Cycloaddition Reactions: It participates in inverse electron demand Diels–Alder reactions, forming multi-substituted pyridazines.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common reagents used in these reactions include dichloromethane, alkyl(aryl)nitriles, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-1,2,4,5-tetrazine involves its ability to participate in cycloaddition reactions. The compound acts as a diene in inverse electron demand Diels–Alder reactions, forming stable adducts with dienophiles. This reactivity is attributed to the electronic properties of the tetrazine ring and the presence of the chlorine atom, which influences the compound’s reactivity and selectivity .
Comparison with Similar Compounds
3-chloro-1,2,4,5-tetrazine can be compared with other tetrazine derivatives, such as 3,6-dichloro-1,2,4,5-tetrazine and 3-amino-1,2,4,5-tetrazine . While these compounds share a similar core structure, their reactivity and applications differ due to the nature and position of the substituents. For example, 3,6-dichloro-1,2,4,5-tetrazine is used in peptide stapling as a photochemical trigger , whereas 3-amino-1,2,4,5-tetrazine is employed in different bioorthogonal applications .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers
Properties
IUPAC Name |
3-chloro-1,2,4,5-tetrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN4/c3-2-6-4-1-5-7-2/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRNQYQPSDRFFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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